molecular formula C7H14BrN B3071641 2-(Bromomethyl)-1-methylpiperidine CAS No. 1011407-28-5

2-(Bromomethyl)-1-methylpiperidine

Cat. No.: B3071641
CAS No.: 1011407-28-5
M. Wt: 192.1 g/mol
InChI Key: HCUCPVSXWXKPQD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methylpiperidine is an organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a bromomethyl group at the second position and a methyl group at the first position of the piperidine ring makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methylpiperidine typically involves the bromination of 1-methylpiperidine. One common method is the reaction of 1-methylpiperidine with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is isolated by standard workup procedures.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of bromine gas or hydrobromic acid as brominating agents can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-methylpiperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in suitable solvents like tetrahydrofuran.

Major Products Formed:

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include methylated piperidines and other reduced forms.

Scientific Research Applications

2-(Bromomethyl)-1-methylpiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methylpiperidine involves its ability to act as an alkylating agent. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in the design of drugs and bioactive compounds that target specific molecular pathways.

Comparison with Similar Compounds

    2-(Chloromethyl)-1-methylpiperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    2-(Hydroxymethyl)-1-methylpiperidine: Contains a hydroxymethyl group, making it more hydrophilic.

    2-(Methyl)-1-methylpiperidine: Lacks the halogen substituent, resulting in different reactivity.

Uniqueness: 2-(Bromomethyl)-1-methylpiperidine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with other similar compounds. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(bromomethyl)-1-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BrN/c1-9-5-3-2-4-7(9)6-8/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCUCPVSXWXKPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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